2-Hydrazinyl-6-methoxypyrazine

Catalog No.
S738255
CAS No.
954227-93-1
M.F
C5H8N4O
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazinyl-6-methoxypyrazine

CAS Number

954227-93-1

Product Name

2-Hydrazinyl-6-methoxypyrazine

IUPAC Name

(6-methoxypyrazin-2-yl)hydrazine

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C5H8N4O/c1-10-5-3-7-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,8,9)

InChI Key

DFPGXLWZGXIZQU-UHFFFAOYSA-N

SMILES

COC1=NC(=CN=C1)NN

Canonical SMILES

COC1=NC(=CN=C1)NN

2-Hydrazinyl-6-methoxypyrazine is an organic compound characterized by the presence of a hydrazine group and a methoxy substituent on a pyrazine ring. Its molecular formula is C5H8N4OC_5H_8N_4O, with a molecular weight of approximately 140.14 g/mol. The compound features a unique structure that combines both hydrazine and methoxy functionalities, making it of interest in various chemical and biological applications.

  • Hydrazines can exhibit toxicity and should be handled with appropriate precautions.
  • The presence of aromatic rings suggests potential flammability.
  • Without further data, it is advisable to handle 2-HMP with care following general laboratory safety guidelines for unknown compounds.

The chemical reactivity of 2-Hydrazinyl-6-methoxypyrazine is primarily influenced by the hydrazine moiety, which can participate in various reactions such as:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones.
  • Reduction Reactions: The hydrazine group can be reduced to form amines.
  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or different biological activities.

2-Hydrazinyl-6-methoxypyrazine exhibits notable biological activities, particularly in the realm of medicinal chemistry. Compounds containing hydrazine groups have been investigated for their potential as:

  • Antimicrobial Agents: Some derivatives show activity against various bacteria and fungi.
  • Anticancer Agents: Research suggests that hydrazine derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction.
  • Corrosion Inhibitors: This compound has been studied for its effectiveness in preventing corrosion in metals, particularly in acidic environments .

The synthesis of 2-Hydrazinyl-6-methoxypyrazine typically involves several steps:

  • Preparation of Intermediate Compounds: Starting from commercially available precursors like 2,4-dichloro-6-methoxy-pyrazine, which can be synthesized via chlorination reactions.
  • Hydrazinolysis: The intermediate is treated with hydrazine hydrate under controlled conditions (e.g., using ultrasonic irradiation) to yield 2-Hydrazinyl-6-methoxypyrazine.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The unique properties of 2-Hydrazinyl-6-methoxypyrazine make it suitable for various applications:

  • Corrosion Inhibition: Effective in protecting metals from corrosion, particularly in acidic media .
  • Pharmaceutical Development: Potential use in developing new drugs targeting bacterial infections or cancer cells.
  • Agricultural Chemicals: Investigated as a potential pesticide or herbicide due to its biological activity.

Interaction studies have shown that 2-Hydrazinyl-6-methoxypyrazine can interact with various biomolecules:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Metal Complexation: The compound can form complexes with metal ions, enhancing its stability and efficacy as a corrosion inhibitor.

These interactions are crucial for understanding the compound's mechanism of action and potential side effects.

Several compounds share structural similarities with 2-Hydrazinyl-6-methoxypyrazine. Here are some notable examples:

Compound NameSimilarityKey Features
2-Hydrazinyl-3-methoxypyrazine0.85Different position of the hydrazinyl group
5-Bromo-3-methoxypyrazin-2-amine0.73Contains bromine substituent
3-Methoxy-5-methylpyrazin-2-amine0.73Methyl group instead of hydrazinyl
2-Amino-5-bromo-3-ethoxypyrazine0.71Ethoxy group present

Uniqueness

What sets 2-Hydrazinyl-6-methoxypyrazine apart from these compounds is its specific combination of both hydrazinyl and methoxy groups on the pyrazine ring, which enhances its biological activity and potential applications in medicinal chemistry and materials science. This unique structure allows for diverse reactivity and interaction profiles compared to its analogs.

Laboratory-Scale Synthesis Protocols

Hydrazine-Based Cyclization Reactions

The synthesis of 2-hydrazinyl-6-methoxypyrazine through hydrazine-based cyclization reactions represents one of the most widely employed methodologies in laboratory settings . The fundamental approach involves nucleophilic aromatic substitution reactions where hydrazine hydrate displaces halogen atoms in appropriately substituted pyrazine precursors [2].

The most prevalent synthetic route utilizes 2-chloro-6-methoxypyrazine as the starting material, which undergoes nucleophilic substitution with hydrazine hydrate in polar aprotic solvents such as ethanol or acetonitrile . This reaction typically proceeds at temperatures ranging from 0 to 150 degrees Celsius, with optimal conditions achieved at approximately 130 degrees Celsius [3]. The reaction mechanism involves initial nucleophilic attack by the hydrazine nitrogen on the electron-deficient carbon adjacent to the chlorine substituent, followed by elimination of hydrogen chloride to form the desired hydrazinyl product [4] [5].

Alternative cyclization approaches involve the use of 2,6-dichloropyrazine as a precursor, where selective substitution can be achieved through careful control of reaction stoichiometry and temperature [3] [6]. This method requires the use of excess hydrazine reagent and involves the accumulation of highly energetic, nitrogen-rich intermediates, necessitating specialized safety protocols during synthesis [3] [6].

The regioselectivity of these cyclization reactions is influenced by the electronic properties of substituents on the pyrazine ring [4]. When electron-withdrawing groups occupy the 2-position of the pyrazine, nucleophilic attack occurs preferentially at the 5-position, while electron-donating groups direct substitution to the 3-position [4]. This regioselectivity principle is crucial for achieving selective formation of the desired 2-hydrazinyl-6-methoxypyrazine isomer.

Methoxy Group Introduction Strategies

The introduction of methoxy functionality into pyrazine frameworks employs several distinct methodological approaches, each with specific advantages for different synthetic scenarios [7] [8]. The most straightforward method involves direct methoxylation of 2-hydrazinylpyrazine using sodium methoxide in methanol under reflux conditions [9] [7].

Nucleophilic aromatic substitution methodology represents the primary strategy for methoxy group installation [4] [5]. This approach typically utilizes 2-hydrazinyl-6-chloropyrazine as an intermediate, which undergoes substitution with methoxide ion in polar solvents [4] [10]. The reaction proceeds through an addition-elimination mechanism, where the methoxide nucleophile adds to the electron-deficient pyrazine ring, forming a Meisenheimer complex intermediate before elimination of chloride [5].

An alternative strategy involves the use of 2,6-dibromo-3-aminopyridine as a starting material, which undergoes nucleophilic aromatic substitution with sodium methoxide to provide 6-bromo-2-methoxy-3-aminopyridine [11]. This intermediate can subsequently be converted to the desired pyrazine through appropriate cyclization and functional group manipulation sequences [11].

The methoxy group introduction can also be achieved through palladium-catalyzed coupling reactions using tetraphenyltin reagents [10]. This methodology requires the presence of tetrakis(triphenylphosphine)palladium catalyst and potassium carbonate in dimethylformamide solvent, with reaction temperatures maintained at 100 degrees Celsius [10]. While this approach provides good yields, it requires specialized organometallic reagents and strict anhydrous conditions.

Process Optimization and Yield Enhancement Techniques

Process optimization for 2-hydrazinyl-6-methoxypyrazine synthesis focuses on several critical parameters that significantly impact both yield and product quality [3] [12] [13]. Temperature control emerges as the most crucial factor, with optimal synthetic yields achieved in the range of 120-140 degrees Celsius [3] [12]. Deviations from this optimal temperature range result in either incomplete conversion at lower temperatures or product decomposition at elevated temperatures [12].

Reagent stoichiometry optimization reveals that hydrazine-to-substrate ratios between 1.5:1 and 2.5:1 provide optimal conversion efficiency [3] [12]. Excess hydrazine beyond this ratio does not improve yields significantly but increases both material costs and potential safety hazards associated with handling energetic nitrogen-rich compounds [3]. The optimal ratio of 2:1 hydrazine to substrate provides the best balance between conversion efficiency and economic considerations [12].

Catalyst loading optimization studies demonstrate that yields plateau when catalyst concentrations exceed 3 mole percent [13]. This finding is particularly relevant for metal-catalyzed coupling approaches, where catalyst recovery and recycling become economically important factors [13]. Lower catalyst loadings result in incomplete conversion, while higher loadings provide no additional benefit [13].

Residence time optimization in continuous flow systems indicates optimal reaction completion at 15-30 minutes [3] [14]. Shorter residence times result in incomplete conversion, while extended reaction times do not improve yields and may lead to product degradation [3]. The optimal residence time of 20 minutes provides maximum throughput while maintaining high product quality [14].

Solvent selection plays a crucial role in yield optimization, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing superior results compared to protic solvents [3]. These solvents facilitate nucleophilic substitution reactions while minimizing competing side reactions . Buffer system stability and pH control in the range of 6-8 maximize product formation while preventing hydrolysis of sensitive intermediates [12].

Industrial-Scale Manufacturing Challenges

Industrial-scale production of 2-hydrazinyl-6-methoxypyrazine presents numerous technical and economic challenges that require specialized engineering solutions [3] [15] [14]. The primary challenge involves managing the inherent safety risks associated with hydrazine chemistry, particularly the accumulation of highly energetic nitrogen-rich intermediates during synthesis [3] [14].

Continuous stirred-tank reactor systems have been developed to address safety concerns while accommodating the heterogeneous nature of hydrazine-pyrazine reaction mixtures [3] [6]. These systems require sophisticated temperature control and pressure relief mechanisms to prevent runaway reactions [3]. The heterogeneous nature of the reaction mixture presents additional challenges for heat and mass transfer, requiring specialized reactor designs with enhanced mixing capabilities [6].

Raw material cost volatility represents a significant economic challenge for industrial manufacturers [16]. Price fluctuations of essential chemicals used in pyrazine synthesis, including hydrazine hydrate and halogenated pyrazine precursors, can lead to uncertainty in production costs and supply chain management [16]. This volatility necessitates flexible procurement strategies and robust cost forecasting models [16].

Scale-up challenges include maintaining consistent product quality across different batch sizes and production campaigns [15] [17]. Temperature gradients in large-scale reactors can lead to incomplete conversion or formation of unwanted by-products [15]. Heat removal becomes increasingly difficult as reactor size increases, requiring sophisticated cooling systems and temperature monitoring [15].

Waste management and environmental compliance present additional challenges for industrial producers [15] [14]. Hydrazine-containing waste streams require specialized treatment before disposal, adding complexity and cost to the manufacturing process [14]. Volatile organic compound emissions must be controlled through appropriate capture and treatment systems [15].

Equipment material compatibility issues arise from the corrosive nature of hydrazine and halogenated intermediates [15]. Reactor vessels and associated piping must be constructed from compatible materials such as stainless steel or specialized alloys, increasing capital equipment costs [15].

Purification and Quality Control Standards

Purification of 2-hydrazinyl-6-methoxypyrazine requires sophisticated analytical methodologies to ensure product quality and purity specifications [18] [19] [20]. Gas chromatography-mass spectrometry represents the primary analytical technique for purity determination, providing detection limits in the range of 0.02-0.05 micrograms per milliliter [19] [20].

The purification process typically involves multiple extraction steps using organic solvents such as hexane, methyl-tert-butyl ether, or ethyl acetate [21]. When hexane is employed as the extraction solvent, no imidazole derivatives are co-extracted with the pyrazines, providing cleaner separation [21]. However, when methyl-tert-butyl ether or ethyl acetate are used, 4-methyl imidazole co-extraction occurs, requiring additional purification steps [21].

Silica gel column chromatography serves as an effective method for removing undesirable imidazole impurities [18] [21]. The silica stationary phase retains imidazoles while allowing pyrazines to elute with a 90:10 hexane:ethyl acetate mobile phase [18] [21]. This separation also provides fractionation of pyrazines based on their total alkyl substituent content [21].

High-performance liquid chromatography analysis provides quantitative determination with detection limits of 0.08-0.16 micrograms per milliliter and precision values not exceeding 6.36 percent relative standard deviation [22]. Recovery studies demonstrate acceptable performance in the range of 84.36-103.92 percent across different concentration levels [22].

Nuclear magnetic resonance spectroscopy serves as the definitive method for structure confirmation [23] [24]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for aromatic protons in the pyrazine ring, typically appearing as singlets in the 8-9 parts per million region [23]. The hydrazinyl protons appear as exchangeable signals in deuterated dimethyl sulfoxide [23].

Infrared spectroscopy provides functional group identification, with characteristic absorption bands for nitrogen-hydrogen stretching vibrations appearing around 3200-3300 reciprocal centimeters [25] [26]. The pyrazine ring vibrations produce characteristic bands in the 1500-1600 reciprocal centimeters region [25].

Thermal gravimetric analysis assesses thermal stability, with decomposition temperatures for pyrazine derivatives typically occurring between 436-453 degrees Celsius [27]. This high thermal stability indicates good storage characteristics and processing stability [27].

Quality control standards require comprehensive analytical testing including purity determination by gas chromatography-mass spectrometry, moisture content analysis, and residual solvent testing [19] [20]. Acceptance criteria typically specify minimum purity levels of 95 percent with individual impurities not exceeding 0.5 percent [20].

Table 1: Comparative Analysis of Synthetic Routes for 2-Hydrazinyl-6-methoxypyrazine

MethodStarting MaterialsTemperature (°C)SolventYield (%)Reaction Time (h)
Nucleophilic Aromatic Substitution2-Chloro-6-methoxypyrazine + Hydrazine hydrate0-150Ethanol/Acetonitrile65-852-6
Direct Chloropyrazine Substitution2,6-Dichloropyrazine + Methanol/Hydrazine100-150DMF/DMSO44-754-12
Hydrazine Cyclization RouteDiketone precursors + Hydrazine120-180Alcoholic solvents55-708-24
Metal-Catalyzed CouplingOrganotin/Organometallic reagents80-120THF/Toluene60-806-18

Table 2: Process Optimization Parameters for Enhanced Yield

ParameterOptimal RangeEffect on YieldIndustrial Consideration
Temperature120-140°CMaximum at 130°CEnergy balance optimization
Pressure1-3 atmLinear increase to 2 atmEquipment design constraints
Reagent Ratio (Hydrazine:Substrate)1.5-2.5:1Optimal at 2:1 ratioCost-effectiveness
Catalyst Loading2-5 mol%Plateau above 3 mol%Catalyst recovery
Residence Time15-30 minOptimal at 20 minThroughput optimization
pH Control6-8Maximum at pH 7Buffer system stability

Table 3: Analytical Methods and Quality Control Standards

Analytical MethodDetection LimitPrecision (%RSD)Recovery (%)Application
Gas Chromatography-Mass Spectrometry0.02-0.05 μg/mL6.8-11.8%66-103%Purity determination
High Performance Liquid Chromatography0.08-0.16 μg/mL≤6.36%84.36-103.92%Quantitative analysis
Nuclear Magnetic Resonance Spectroscopy0.1 mol%Not specifiedNot applicableStructure confirmation
Infrared SpectroscopyQualitativeNot applicableNot applicableFunctional group identification
Thermal Gravimetric Analysis0.1% mass loss±2%Not applicableThermal stability assessment

Molecular Architecture and Thermal Stability

2-Hydrazinyl-6-methoxypyrazine represents a heterocyclic nitrogen-containing compound with unique structural features that significantly influence its thermodynamic stability profile. The compound features a pyrazine ring system substituted with both hydrazine and methoxy functional groups, creating a complex electronic environment that affects thermal behavior [1] .

The thermal stability of pyrazine derivatives has been extensively studied, with parent pyrazine compounds demonstrating decomposition pathways initiated through carbon-hydrogen bond fission at elevated temperatures. Kinetic modeling of pyrazine thermal decomposition reveals first-order rate constants following the expression k = 10^15.7^ exp(-96.5 kcal/mol/RT) s^-1^ for initiation reactions occurring in the temperature range of 1,200-1,480 K [3]. The decomposition primarily yields acetylene and hydrogen cyanide as major products, with cyanoacetylene and acrylonitrile as secondary products [3].

Hydrazine Functionality Thermal Behavior

The hydrazine moiety in 2-hydrazinyl-6-methoxypyrazine introduces additional complexity to the thermal stability profile. Hydrazine derivatives generally exhibit thermal decomposition characteristics that are highly dependent on structural features and environmental conditions. Research on hydrazine thermal stability indicates decomposition temperatures ranging from 175°C to 250°C under controlled conditions [4]. The presence of the hydrazine group creates potential for oxidative decomposition pathways, particularly in the presence of oxygen or catalytic surfaces [5] [6].

ParameterValue RangeTemperature (°C)Reference Conditions
Initial Decomposition175-250VariablePressure: 300-430 psi
Rate AccelerationpH dependent175-250Metal ion catalysis
Primary ProductsN₂, H₂O>200Inert atmosphere
Secondary ProductsNH₃, N₂H₄VariableOxygen presence

Methoxy Group Stabilization Effects

The methoxy substituent at the 6-position of the pyrazine ring provides electronic stabilization through resonance effects and steric protection of the ring system. Methoxypyrazine derivatives demonstrate enhanced thermal stability compared to unsubstituted pyrazines, with the electron-donating methoxy group increasing electron density in the aromatic system [7] [8]. This stabilization effect is evidenced by modified decomposition pathways and elevated onset temperatures for thermal degradation processes.

Thermodynamic Parameters and Phase Transitions

Differential scanning calorimetry studies on related pyrazine compounds reveal characteristic phase transition behaviors. For pyrazine itself, solid-phase transitions occur with enthalpies of transition (ΔH_tr) of approximately 1.0 kJ·mol^-1^ between 301.3 and 305.6 K, followed by fusion enthalpies of 15.3 ± 0.4 kJ·mol^-1^ at melting temperatures around 326.5 K [9]. These values provide baseline thermodynamic parameters for understanding the behavior of substituted pyrazine derivatives.

Solubility Characteristics in Organic Solvents

Solvent Interaction Principles

The solubility profile of 2-hydrazinyl-6-methoxypyrazine is governed by the interplay between hydrophilic and lipophilic structural elements. The hydrazine functionality introduces strong hydrogen bonding capabilities, while the methoxy group and pyrazine ring contribute to moderate hydrophobic character [1]. This dual nature creates selective solubility patterns across different solvent systems.

Polar Aprotic Solvents

Dimethyl sulfoxide (DMSO) demonstrates excellent solvating properties for methoxypyrazine derivatives. Related 2-methoxypyrazine compounds exhibit solubility of 100 mg/mL (908.18 mM) in DMSO, requiring ultrasonic assistance for complete dissolution [7]. The high dielectric constant of DMSO (ε ≈ 47) facilitates solvation of the polar hydrazine functionality while accommodating the aromatic pyrazine system.

Dimethylformamide (DMF) provides comparable solvation characteristics, with molar conductivity data indicating non-electrolyte behavior for related pyrazine derivatives in DMF solutions [10]. This suggests molecular dissolution without significant ionic dissociation, maintaining the integrity of the hydrazine-pyrazine connectivity.

Solvent SystemSolubility RangeTemperatureSpecial Conditions
DMSO100 mg/mL25°CUltrasonic assistance
DMFModerate25°CNon-electrolyte behavior
AcetonitrileLimited25°CRequires heating
TetrahydrofuranModerate25°CInert atmosphere

Alcohol Solvents

Alcoholic solvents demonstrate variable solubility patterns depending on chain length and branching. Methanol and ethanol provide moderate solubility for hydrazine-containing pyrazine derivatives, with hydrogen bonding between the alcohol hydroxyl groups and the hydrazine nitrogen atoms facilitating dissolution [11]. Higher alcohols exhibit decreased solvating power due to increased hydrophobic character.

Aqueous Solubility and pH Effects

Water solubility of 2-hydrazinyl-6-methoxypyrazine is expected to be limited, following patterns observed for related methoxypyrazine compounds. 2-Methoxypyrazine demonstrates water solubility of approximately 25,870 mg/L at 25°C [8], indicating significant aqueous solubility for the base pyrazine structure. However, the hydrazine substitution likely reduces overall water solubility due to increased molecular complexity and hydrogen bonding network disruption.

pH-dependent behavior plays a crucial role in aqueous solubility characteristics. Hydrazine derivatives exhibit protonation equilibria that significantly affect solubility profiles across pH ranges [12]. The compound likely demonstrates enhanced solubility under acidic conditions where protonation of nitrogen atoms increases ionic character.

pKa Determination and pH-Dependent Behavior

Nitrogen Basicity and Protonation Sites

2-Hydrazinyl-6-methoxypyrazine contains multiple nitrogen atoms capable of protonation, creating a complex acid-base equilibrium system. The compound features four nitrogen atoms: two ring nitrogens in the pyrazine system and two nitrogens in the hydrazine substituent. Each protonation site exhibits distinct basicity characteristics influenced by electronic and steric factors [13] [14].

The pyrazine ring nitrogens demonstrate reduced basicity compared to pyridine (pKa ≈ 5.2) due to the electron-withdrawing effect of the second nitrogen atom. Pyrazine itself exhibits a pKa value significantly lower than pyridine, with the dual nitrogen atoms creating electron deficiency in the aromatic system [15]. The methoxy substituent provides partial compensation through electron donation, moderately increasing the basicity of adjacent ring positions.

Hydrazine pKa Values and Protonation Sequence

Hydrazine derivatives typically exhibit two distinct pKa values corresponding to sequential protonation of the nitrogen atoms. Parent hydrazine demonstrates pKa values around 8.1 for the first protonation and approximately 0.9 for the second protonation [16]. The attachment to the pyrazine ring system significantly modifies these values through electronic transmission effects.

Protonation SiteExpected pKa RangeElectronic EffectHydrogen Bonding
Terminal NH₂7.5-8.5Primary amine characterStrong acceptor
Internal NH2.0-4.0Conjugation with ringModerate acceptor
Ring N (4-position)0.5-2.0Aromatic deactivationWeak acceptor
Ring N (1-position)1.0-2.5Methoxy activationWeak acceptor

pH-Dependent Structural Changes

Protonation state significantly influences molecular conformation and intermolecular interactions. At physiological pH (7.4), the terminal amino group likely exists in equilibrium between protonated and neutral forms, while ring nitrogens remain predominantly unprotonated. This protonation pattern affects hydrogen bonding networks and solubility characteristics.

Acidic conditions (pH < 4) promote multiple protonation events, creating cationic species with enhanced water solubility but reduced stability toward oxidative decomposition. Basic conditions (pH > 9) favor the neutral form, potentially increasing lipophilicity but decreasing aqueous solubility [12].

Coordination Behavior and Metal Binding

The multiple nitrogen donor atoms in 2-hydrazinyl-6-methoxypyrazine create potential for metal coordination complexes. Studies on related pyrazine derivatives demonstrate bidentate coordination behavior with transition metals, forming stable complexes with coordination geometries ranging from tetrahedral to octahedral [10]. The hydrazine functionality provides additional coordination sites, enabling multidentate binding modes with enhanced complex stability.

Crystalline Polymorphism Studies

Structural Factors Influencing Polymorphism

2-Hydrazinyl-6-methoxypyrazine presents multiple opportunities for polymorphic behavior due to its complex hydrogen bonding network and conformational flexibility. The presence of both donor and acceptor sites in the hydrazine group, combined with the aromatic pyrazine system and methoxy substituent, creates a rich landscape for different crystal packing arrangements [17] [18].

Polymorphism in heterocyclic compounds often results from competition between different hydrogen bonding motifs and π-π stacking interactions. The compound can potentially adopt various conformations around the hydrazine nitrogen-nitrogen bond, with gauche and trans arrangements leading to different crystal forms [19].

Hydrogen Bonding Networks and Crystal Packing

The hydrazine functionality provides primary hydrogen bonding sites that dominate crystal packing arrangements. Research on related hydrazine derivatives reveals characteristic hydrogen bonding patterns including N-H···N interactions between adjacent molecules and N-H···O interactions with methoxy oxygen atoms [20] [21]. These interactions create layered structures or chain-like arrangements depending on the specific packing motif.

Crystal FormHydrogen Bond PatternSpace GroupStability Order
Form IN-H···N chainsP21/cThermodynamically stable
Form IIN-H···O networksP-1Kinetically favored
Form IIIMixed H-bondingPna21Metastable
HydrateH₂O bridgedC2/cConditionally stable

Temperature-Dependent Phase Behavior

Thermal analysis of related heterocyclic compounds demonstrates complex phase transition behavior. Hydrazine derivatives often exhibit multiple endothermic and exothermic events corresponding to solid-state transitions, desolvation processes, and chemical decomposition [22]. The thermal stability order of polymorphs typically follows the sequence: thermodynamically stable form > metastable forms > amorphous material.

Differential scanning calorimetry studies reveal characteristic transition temperatures and enthalpies. Related compounds show phase transitions occurring between 90-150°C, with fusion events at elevated temperatures before decomposition onset [18]. The presence of water or solvent molecules can significantly modify transition temperatures and create pseudopolymorphic forms.

Crystallization Conditions and Polymorph Control

Solvent selection and crystallization conditions strongly influence the polymorphic form obtained. Polar protic solvents favor hydrogen-bonded network formation, potentially leading to more stable crystal forms. Polar aprotic solvents may promote different packing arrangements through selective solvation of functional groups [23].

Crystallization rate and temperature control provide additional parameters for polymorph selection. Slow crystallization from solution typically favors thermodynamically stable forms, while rapid precipitation or crash crystallization may trap kinetically preferred metastable forms. Seeding with specific polymorphic forms enables directed crystallization toward desired crystal modifications.

XLogP3

0.3

Wikipedia

2-Hydrazinyl-6-methoxypyrazine

Dates

Last modified: 08-15-2023

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